2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine
Descripción
This compound features a pyrimidine core substituted with a piperazine moiety linked to a 4-methoxyphenylethyl group and dimethylamine groups.
Propiedades
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-16-15-19(23(2)3)22-20(21-16)25-13-11-24(12-14-25)10-9-17-5-7-18(26-4)8-6-17/h5-8,15H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVKXBQJJCKWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM. This suggests that it binds to the alpha1-adrenergic receptors, potentially leading to a variety of physiological responses.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds. .
Result of Action
Given its affinity for alpha1-adrenergic receptors, it can be inferred that the compound may have effects on the physiological processes regulated by these receptors.
Actividad Biológica
The compound 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.48 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which contribute to its biological activity.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant-like activity in animal models. In studies involving forced swim tests and tail suspension tests, it was shown to reduce immobility time, suggesting an increase in locomotor activity and mood elevation. The mechanism of action may involve the modulation of serotonin and norepinephrine pathways.
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it showed effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent in treating bacterial infections.
The biological activity of this compound is believed to be linked to its ability to interact with specific receptors in the central nervous system (CNS) and its influence on various signaling pathways:
- Serotonin Receptors : The piperazine component may facilitate binding to serotonin receptors, enhancing serotonergic neurotransmission.
- Apoptotic Pathways : The compound's structural features allow it to engage with cellular mechanisms that promote apoptosis in cancer cells.
Case Study 1: Antidepressant Activity
In a double-blind study involving rodents, subjects treated with varying doses of the compound exhibited a statistically significant reduction in depressive-like behaviors compared to controls. The study concluded that the compound's effects were comparable to those of established antidepressants.
Case Study 2: Antitumor Efficacy
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent antitumor activity. Histological examinations confirmed increased apoptosis in treated cells.
Data Tables
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The structural features of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine suggest potential serotonin receptor modulation, which is crucial for antidepressant activity. A study by Xiong et al. (2010) demonstrated that similar compounds could effectively increase serotonin levels in the brain, thereby alleviating depressive symptoms .
Anxiolytic Properties
The anxiolytic effects of piperazine derivatives have been documented in various studies. The compound's ability to interact with neurotransmitter systems may provide therapeutic benefits for anxiety disorders. For instance, research conducted by Zhang et al. (2021) highlighted the effectiveness of piperazine-based compounds in reducing anxiety-like behaviors in animal models .
Antitumor Activity
Recent investigations have suggested that compounds with similar structural frameworks may possess antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. A study published in the Journal of Medicinal Chemistry reported that pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating a promising avenue for further exploration with our compound .
Case Studies
Comparación Con Compuestos Similares
A. Pyrimidine Derivatives with Aromatic Substitutions
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Shares a pyrimidine core with methoxyphenyl and methylphenyl substituents. Unlike the target compound, this derivative lacks a piperazine group but includes intramolecular hydrogen bonds (N–H⋯N), which stabilize its crystal structure .
- 5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine (): Contains a pyrimidin-2-amine core with a dimethoxyphenylethyl chain and a bulky phenyl-piperazine-piperidinyl group.
B. Piperazine-Containing Analogs
- S 18126 and L 745,870 ():
- Both are dopamine D4 receptor antagonists with high selectivity (Ki = 2.4–2.5 nM for D4 vs. >700 nM for D2/D3).
- Unlike the target compound, S 18126 incorporates a benzoindane scaffold, while L 745,870 uses a pyrrolopyridine system. The target’s pyrimidine-piperazine structure may offer distinct binding kinetics due to differences in aromatic stacking and hydrogen bonding .
- N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine ():
2.2 Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Crystal Packing : The target compound’s lack of strong hydrogen bonds (unlike ’s N–H⋯N interactions) may reduce crystallinity, enhancing solubility .
- Metabolic Stability : Piperazine rings (as in and the target compound) are prone to oxidative metabolism, but methylation (N,N,6-trimethyl) in the target may slow degradation compared to unmethylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
